molecular formula C17H17N3O2S B2569062 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea CAS No. 1115904-80-7

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea

Cat. No.: B2569062
CAS No.: 1115904-80-7
M. Wt: 327.4
InChI Key: GAAKTPOXBOTOGU-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research due to its structural features as a urea benzothiazole (UBT) derivative. The compound incorporates two pharmaceutically relevant motifs: the benzothiazole ring and the urea linker. The benzothiazole nucleus is a privileged scaffold in drug discovery, known for conferring a wide range of biological activities and is found in several therapeutic agents . Urea derivatives are notably valuable in molecular design because the NH hydrogen atoms confer an ability to form strong hydrogen bonds with biological targets, which is crucial for specific receptor binding and inhibitory activity . Compounds within the UBT class have demonstrated a broad spectrum of potential pharmacological activities in scientific literature. These include antibacterial, anticancer, antiviral, and anti-inflammatory properties, making them a versatile template for developing new therapeutic agents . For instance, some related UBTs have been studied for their inhibitory effects on enzymes like DNA topoisomerase and have been investigated in the context of antiviral research . Furthermore, the specific 2-methoxyethyl substituent on the urea moiety, as seen in related compounds, can influence the molecule's physicochemical properties, such as its solubility and metabolic stability, which are critical parameters in lead optimization . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the relevant safety data sheets and handle the material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-22-11-10-18-17(21)19-13-8-6-12(7-9-13)16-20-14-4-2-3-5-15(14)23-16/h2-9H,10-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAKTPOXBOTOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea typically involves the reaction of 4-(1,3-benzothiazol-2-yl)aniline with 2-methoxyethyl isocyanate. The reaction is carried out in anhydrous tetrahydrofuran under a nitrogen atmosphere. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Benzothiazol-Urea Derivatives

The following table compares structural features, molecular weights, and functional groups of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea with related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Biological Relevance
Target Compound C₁₆H₁₅N₃O₂S 321.37 Benzothiazole, urea, methoxyethyl Potential protease inhibition
1-(1,3-Benzothiazol-2-yl)-3-(3-chlorophenyl)urea C₁₄H₁₀ClN₃OS 303.77 Benzothiazole, urea, chlorophenyl Unspecified bioactivity
1-(2-Aminoethyl)-1-(1,3-benzothiazol-2-yl)-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea C₁₇H₁₄F₄N₄OS 406.38 Benzothiazole, urea, aminoethyl, CF₃ Enhanced binding affinity
1-(1,3-Benzothiazol-2-yl)-3-isopropylurea C₁₀H₁₁N₃OS 221.28 Benzothiazole, urea, isopropyl Simpler scaffold for SAR studies
{4-[(2S,4E)-2-(1,3-Benzothiazol-2-yl)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic Acid C₂₅H₂₁F₂NO₃PS 500.48 Benzothiazole, phosphonic acid, difluoro High 3CLpro binding (−89.343 kJ/mol)

Functional Group Analysis

  • Benzothiazole : Present in all compounds, contributes to π-π stacking and hydrophobic interactions with protein targets .
  • Urea : Critical for hydrogen bonding; compounds with tertiary amines (e.g., 2-methoxyethyl) show improved solubility compared to chlorophenyl or isopropyl variants .
  • Electron-withdrawing groups (e.g., CF₃ in ): Enhance binding affinity by stabilizing charge-transfer interactions.

Biological Activity

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a phenyl group and a urea functional group. Its structural formula can be represented as:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure is significant as it allows for interactions with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Benzothiazole derivatives have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.39 μM .
  • Anticancer Activity : Some urea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). These studies report IC50 values ranging from 5.16 to 20 μM .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as phosphatidylinositol-3-kinase (PI3K) and mTORC1, which are critical in cancer cell signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Bacterial Membranes : The compound disrupts bacterial cell membranes, leading to cell death. This mechanism is particularly effective against biofilm-forming bacteria like MRSA .
  • Inhibition of Cell Proliferation : By targeting specific pathways involved in cell growth and survival, such as the PI3K/mTOR pathway, the compound can effectively halt the proliferation of cancer cells .
  • Induction of Apoptosis : Research suggests that certain derivatives may induce apoptosis in cancer cells through mitochondrial pathways, leading to programmed cell death .

Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several benzothiazole–urea hybrids, including this compound. The results showed significant activity against clinical isolates of MRSA, with some compounds also demonstrating the ability to disrupt biofilm formation and eradicate preformed biofilms .

Anticancer Activity

In vitro tests on human cancer cell lines revealed that modifications in the urea moiety could enhance antiproliferative activity. For instance, compounds with specific substitutions at the urea nitrogen showed improved efficacy against MCF-7 and A549 cells compared to standard treatments .

Data Tables

Activity TypeTarget Organism/Cell LineMinimum Inhibitory Concentration (MIC)/IC50
AntibacterialMRSA0.39 μM
AnticancerHCT1165.16 μM
MCF-720 μM
A54910 μM

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-methoxyethyl)urea, and what are critical optimization steps?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzothiazole ring via cyclization of 2-aminothiophenol derivatives with substituted benzaldehydes under acidic conditions.
  • Step 2: Coupling of the benzothiazole-phenyl intermediate with a 2-methoxyethyl isocyanate group using carbodiimide-mediated reactions (e.g., EDC/HOBt) .
  • Optimization: Control reaction temperature (e.g., 0–5°C for urea bond formation) and use anhydrous solvents (DMF or THF) to minimize side reactions. Purity is confirmed via column chromatography and recrystallization .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are essential?

  • 1H/13C NMR: Confirm regiochemistry of the benzothiazole-phenyl linkage (e.g., aromatic proton splitting patterns at δ 7.2–8.5 ppm) and urea NH signals (δ 8.0–9.5 ppm) .
  • HPLC-MS: Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~380–400) .
  • X-ray crystallography (if available): Resolve ambiguities in stereochemistry or crystal packing, as seen in analogous urea-thiadiazole structures .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Enzyme inhibition assays: Screen against kinases or proteases (e.g., IC50 determination via fluorescence-based assays) due to benzothiazole’s affinity for ATP-binding pockets .
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative potential .
  • Aggregation inhibition studies: Test modulation of amyloidogenic proteins (e.g., α-synuclein or tau) via Thioflavin T fluorescence, given structural similarities to neuroactive benzothiazoles .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxyethyl vs. ethoxyethyl) impact target selectivity and pharmacokinetics?

  • Binding affinity: Alkoxy groups (methoxy vs. ethoxy) alter hydrogen-bonding capacity and lipophilicity. For example, methoxyethyl enhances solubility but may reduce membrane permeability compared to bulkier ethoxy groups .
  • Metabolic stability: Evaluate cytochrome P450 interactions using liver microsomes. The 2-methoxyethyl group may slow oxidative metabolism due to steric hindrance .
  • SAR studies: Compare IC50 values of analogs (e.g., 1-(4-benzothiazolylphenyl)-3-ethylurea vs. methoxyethyl derivatives) to map critical pharmacophores .

Q. What strategies address low solubility or aggregation issues in in vivo studies?

  • Formulation optimization: Use co-solvents (PEG 400, DMSO) or lipid-based nanoemulsions to enhance bioavailability .
  • Chemical modification: Introduce hydrophilic groups (e.g., sulfonate) on the benzothiazole ring while retaining urea linkage integrity .
  • Aggregation monitoring: Employ dynamic light scattering (DLS) during pre-formulation to detect particulate formation .

Q. How can computational modeling guide target identification and mechanistic studies?

  • Molecular docking: Map interactions with kinases (e.g., EGFR or CDK2) using AutoDock Vina. The benzothiazole ring may occupy hydrophobic pockets, while the urea NH forms hydrogen bonds with catalytic residues .
  • MD simulations: Predict binding stability over 100-ns trajectories; analyze RMSD fluctuations to identify critical binding motifs .
  • QSAR models: Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

Q. How should researchers resolve contradictions in bioactivity data across cell lines or assays?

  • Assay standardization: Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48 vs. 72 hours) .
  • Off-target profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify promiscuous binding .
  • Mechanistic follow-up: Perform RNA-seq or proteomics to uncover pathway-level effects (e.g., apoptosis vs. autophagy) .

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